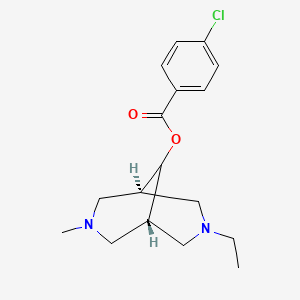
Bisaramil
描述
双沙米,化学名为9-(4-氯苯甲酰氧基)-3-乙基-7-甲基-3,7-二氮杂双环[3.3.1]壬烷盐酸盐,是一种新型抗心律失常化合物。 研究表明,它能有效抑制动物体内各种心律失常模型,使其成为治疗心律失常的临床应用的潜在候选药物 .
准备方法
合成路线与反应条件
双沙米的合成涉及多个步骤,从适当的前体开始。关键步骤包括二氮杂双环[3.3.1]壬烷的形成反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保以高纯度获得所需的产物 .
工业生产方法
双沙米的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量和产量 .
化学反应分析
反应类型
双沙米会发生各种化学反应,包括:
氧化: 双沙米可以在特定条件下被氧化以形成相应的氧化产物。
还原: 还原反应可用于修饰双沙米中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常包括控制温度、合适的溶剂以及有时为了促进反应而使用的催化剂 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生各种取代的双沙米化合物 .
科学研究应用
双沙米因其抗心律失常特性而被广泛研究。 它显示出抑制由各种方法诱发的室性心律失常的有效性,包括冠状动脉结扎以及地高辛或肾上腺素的施用 . 此外,由于双沙米具有阻断钠和钙通道的能力,因此正在研究其在其他心血管疾病中的潜在用途 .
作用机制
双沙米主要通过阻断心肌细胞中的钠通道发挥作用。这种作用降低了心肌细胞的兴奋性,从而阻止可能导致心律失常的异常电活动。 该化合物还与电压门控钙通道相互作用,有助于其抗心律失常作用 .
相似化合物的比较
类似化合物
氟卡尼: 另一种阻断钠通道的抗心律失常药物,但具有不同的化学结构。
地索匹拉米: 钠通道阻断作用相似,但在药代动力学特性方面有所不同。
独特性
双沙米因其对钠通道的强效和选择性作用,以及其阻断钙通道的能力而独一无二。 这种双重作用使其在治疗范围更广的心律失常方面特别有效,与其他抗心律失常药物相比,副作用更少 .
生物活性
Bisaramil is a novel class I antiarrhythmic agent that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its effects on cardiac function, mechanisms of action, and clinical implications.
This compound primarily exerts its effects through the inhibition of sodium (Na) channels in cardiac cells. Research indicates that this compound blocks Na current in a tonic and frequency-dependent manner, showing greater efficacy on cardiac Na channels compared to those in skeletal muscle and neuronal tissues . The drug's action leads to a reduction in excitability of cardiac cells, which is crucial for its antiarrhythmic properties.
Voltage-Dependence of Inactivation
This compound alters the voltage-dependence of inactivation across various Na channel isoforms. For instance, at a concentration of 300 µM, it shifts the inactivation curve for cardiac channels by approximately -6 mV, while it affects skeletal muscle and brain channels differently . This differential effect is significant for understanding how this compound can selectively target cardiac arrhythmias.
Phase I and II Trials
Clinical studies have demonstrated this compound's safety and efficacy. In a Phase I trial involving healthy volunteers, this compound was administered at doses ranging from 12.5 to 150 mg, revealing a half-life of approximately 11 hours with no significant side effects reported . The Phase II trial investigated its effectiveness against tachyarrhythmias, showing a 76% reduction in premature ventricular contractions and a 75% improvement rate for paroxysmal supraventricular tachycardias at the highest dose .
Cardioprotective Effects
This compound has also been studied for its cardioprotective properties during ischemia-reperfusion injury. In a canine model, this compound significantly reduced the incidence of ventricular fibrillation (VF) and improved biochemical markers associated with oxidative stress. Specifically, it inhibited the elevation of malondialdehyde (MDA) and preserved superoxide dismutase (SOD) activity during reperfusion . These findings suggest that this compound not only prevents arrhythmias but also mitigates cellular damage caused by oxidative stress.
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings. For example, in patients with recurrent arrhythmias unresponsive to other treatments, this compound administration resulted in significant symptom relief and stabilization of heart rhythm . These case studies highlight this compound's potential as an effective treatment option for complex arrhythmias.
属性
CAS 编号 |
89194-77-4 |
|---|---|
分子式 |
C17H23ClN2O2 |
分子量 |
322.8 g/mol |
IUPAC 名称 |
[(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16? |
InChI 键 |
PMCPYLGCPSNSLS-MZBDJJRSSA-N |
SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
手性 SMILES |
CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
规范 SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
外观 |
Solid powder |
Key on ui other cas no. |
89194-77-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
isaramil bisaramil hydrochloride yutac |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















